
4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine is an organic compound that features a unique structure combining an octoxyphenyl group with a dipyridinylpyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine typically involves the reaction of 4-octyloxyphenylboronic acid with a suitable pyridine derivative under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate, in a solvent such as toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Octyloxyphenylboronic acid: Shares the octyloxyphenyl group but differs in its boronic acid functionality.
2-Hydroxy-4-(octyloxy)benzophenone: Contains a similar octyloxyphenyl group but has different functional groups and applications.
Uniqueness
4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine is unique due to its combination of an octoxyphenyl group with a dipyridinylpyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
380917-28-2 |
|---|---|
Fórmula molecular |
C29H31N3O |
Peso molecular |
437.6 g/mol |
Nombre IUPAC |
4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C29H31N3O/c1-2-3-4-5-6-7-20-33-27-10-8-23(9-11-27)26-21-28(24-12-16-30-17-13-24)32-29(22-26)25-14-18-31-19-15-25/h8-19,21-22H,2-7,20H2,1H3 |
Clave InChI |
LSGQRMXEULNCEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=NC=C3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-](/img/structure/B14234963.png)
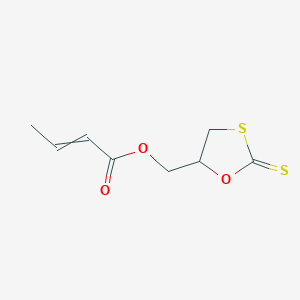
![1-Methyl-4-[2-(1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14234988.png)
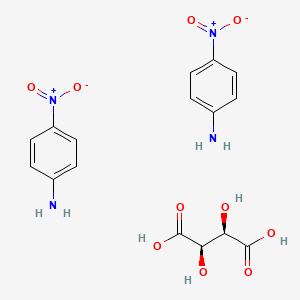
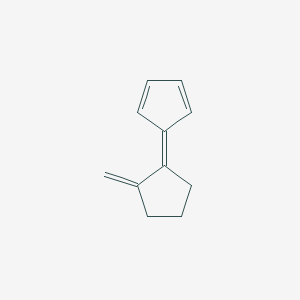
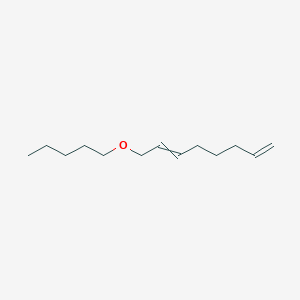
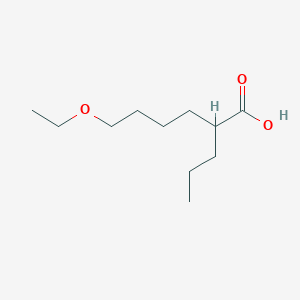
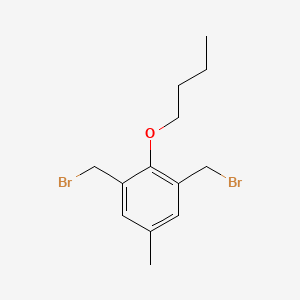
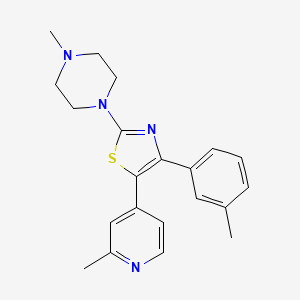
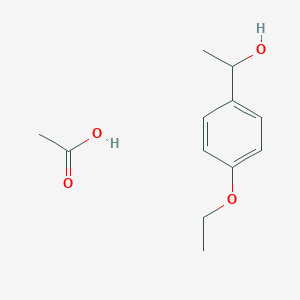
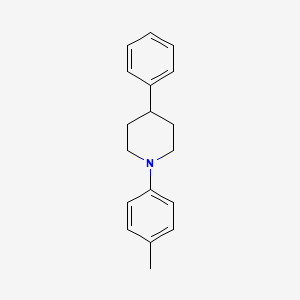
![Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14235027.png)

![2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14235029.png)
